4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Description
The compound 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole features a 1,3-benzothiazole core substituted at the 2-position with an azetidinyloxy group. The azetidine ring is further functionalized with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety. This structure combines a rigid benzothiazole scaffold with a conformationally constrained azetidine linker and a pyrazole-based substituent, which may enhance binding affinity and metabolic stability in biological systems.
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-9-11(15(19-20)24-3)16(22)21-7-10(8-21)25-17-18-14-12(23-2)5-4-6-13(14)26-17/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKFHXDXYFHQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on current research findings.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
Structural Representation
The compound features a benzothiazole core with various functional groups, including methoxy and pyrazole moieties, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.12 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| Compound C | P. aeruginosa | 0.15 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been investigated in various models. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages is a common assay used to evaluate the anti-inflammatory effects.
Case Study: Inhibition of NO Production
In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain derivatives significantly inhibited NO production at concentrations comparable to established anti-inflammatory agents.
Anticancer Potential
Emerging research indicates that benzothiazole derivatives may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 5.0 |
| Compound E | MCF-7 | 3.5 |
| Compound F | A549 (Lung Cancer) | 4.2 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many benzothiazoles inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.
Recent Studies
A review published in Molecules highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including those with pyrazole substituents, demonstrating their broad-spectrum antimicrobial and anticancer activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the methoxy and pyrazole groups can significantly influence potency and selectivity against target pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Pyrazoline-Benzothiazole Hybrids
Compound : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (from )
- Key Differences :
- The analogue substitutes the azetidine linker with a dihydropyrazoline ring.
- The pyrazoline moiety is fused to a 4-methoxyphenyl group, differing from the target compound’s pyrazole-azetidine-carbonyl system.
- The benzothiazole core in the analogue has a 6-methyl substituent instead of a 4-methoxy group.
- Implications: The pyrazoline ring introduces partial saturation, increasing conformational flexibility compared to the azetidine’s rigidity.
Comparison with Azetidine-Pyrazole-Benzothiazole Derivatives
Compound : 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5, from )
- Key Differences :
- The benzothiazole core is substituted with a 6-ethoxy group (vs. 4-methoxy in the target compound).
- The azetidine linker is functionalized with a 4-methylpyrazole via a methylene group, lacking the carbonyl present in the target compound.
- Implications: The ethoxy group may alter lipophilicity and metabolic clearance rates compared to methoxy.
Comparison with Triazole-Thiazole-Benzothiazole Derivatives
- Key Differences :
- These analogues replace the azetidine-pyrazole system with triazole-thiazole-acetamide chains.
- Substituents like 4-fluorophenyl (9b) or 4-bromophenyl (9c) introduce halogen-based electronic effects absent in the target compound.
Comparison with Pyrano-Pyrazole-Oxazine Systems
Compound: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (from )
- Key Differences: The fused pyrano-pyrazole-oxazine system replaces the benzothiazole core. The 4-methoxyphenyl group is retained, but the structural complexity differs significantly.
- Implications :
Structural and Electronic Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, the benzothiazole core can be functionalized via nucleophilic substitution or coupling reactions. The azetidine-pyrazole moiety is introduced using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or condensation reactions under reflux . Key challenges include controlling regioselectivity during azetidine functionalization and ensuring purity during column chromatography (hexane/ethyl acetate gradients) due to polar by-products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns on the benzothiazole and azetidine rings. Overlapping signals (e.g., methoxy groups) may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Validates carbonyl (C=O) and thiazole (C-S) functionalities. Contradictions in absorption bands (e.g., 2139 cm⁻¹ for nitriles vs. 2231 cm⁻¹ for azides) are resolved by cross-referencing with synthetic intermediates .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses often arise from isotopic impurities or incomplete derivatization .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the compound’s biological activity, and what experimental designs validate these effects?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with ethoxy or isopropoxy groups) and testing them in standardized assays (e.g., enzyme inhibition or antimicrobial activity). For example:
- Biological Assay Example : Replace the 3-methoxy group on the pyrazole with an ethoxy group and compare IC₅₀ values against a target enzyme (e.g., α-glucosidase). Use ANOVA to assess statistical significance .
- Data Contradiction : If a methoxy analog shows higher potency than ethoxy in vitro but lower in vivo, investigate metabolic stability via LC-MS to identify degradation pathways .
Q. What computational strategies are employed to predict binding interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses of the compound in active sites (e.g., benzothiazole binding to ATP pockets). Validate predictions with mutagenesis studies .
- MD Simulations : Assess binding stability over 100 ns trajectories. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or force field inaccuracies .
- Free Energy Calculations (MM/PBSA) : Quantify contributions of specific substituents (e.g., pyrazole carbonyl) to binding affinity .
Contradiction Analysis
Q. Why might similar compounds exhibit divergent biological activities despite identical core structures?
- Methodological Answer : Subtle differences (e.g., methoxy vs. ethoxy) alter lipophilicity, hydrogen-bonding capacity, or metabolic stability. For example, a methoxy group enhances solubility but may reduce membrane permeability compared to ethoxy . Experimental resolution involves:
- LogP Measurement : Compare partition coefficients via shake-flask method.
- Caco-2 Permeability Assay : Assess intestinal absorption in vitro.
- CYP450 Metabolism Screening : Identify oxidative degradation pathways .
Experimental Design Recommendations
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify robust parameters.
- Continuous Flow Chemistry : Minimize side reactions in azetidine coupling steps .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
